4-(2-methoxyethyl)thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

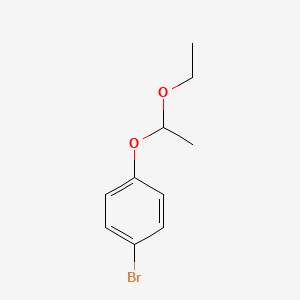

“4-(2-methoxyethyl)thiazol-2-amine” is a chemical compound that contains a thiazole ring. Thiazoles are important heterocycles exhibiting diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Synthesis Analysis

While specific synthesis methods for “4-(2-methoxyethyl)thiazol-2-amine” were not found, thiazole derivatives can be synthesized through various methods. For instance, a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were prepared and screened for their preliminary in vitro antibacterial activity . Another study reported the synthesis of novel N,4-diphenylthiazol-2-amine derivatives employing Hantzsch method followed by nucleophilic substitution .Molecular Structure Analysis

The molecular structure of “4-(2-methoxyethyl)thiazol-2-amine” is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazole compounds, due to their aromaticity, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

The empirical formula of “4-(2-methoxyethyl)thiazol-2-amine” is C10H10N2OS and its molecular weight is 206.26 . More specific physical and chemical properties such as melting point, boiling point, density, etc., were not found in the search results.Mecanismo De Acción

While the specific mechanism of action for “4-(2-methoxyethyl)thiazol-2-amine” is not available, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . They may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-methoxyethyl)thiazol-2-amine involves the reaction of 2-aminothiazole with 2-methoxyethanol in the presence of a dehydrating agent.", "Starting Materials": [ "2-aminothiazole", "2-methoxyethanol", "Dehydrating agent (such as sulfuric acid or phosphorus pentoxide)" ], "Reaction": [ "Add 2-aminothiazole to a reaction flask", "Add 2-methoxyethanol to the reaction flask", "Add a dehydrating agent to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and dilute with water", "Extract the product with an organic solvent", "Dry the organic layer with anhydrous sodium sulfate", "Filter the solution and concentrate under reduced pressure", "Purify the product by recrystallization or column chromatography" ] } | |

Número CAS |

1565604-87-6 |

Nombre del producto |

4-(2-methoxyethyl)thiazol-2-amine |

Fórmula molecular |

C6H10N2OS |

Peso molecular |

158.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.